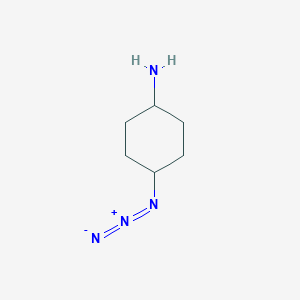

(1s,4s)-4-Azidocyclohexan-1-amine

Description

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

4-azidocyclohexan-1-amine |

InChI |

InChI=1S/C6H12N4/c7-5-1-3-6(4-2-5)9-10-8/h5-6H,1-4,7H2 |

InChI Key |

QVJDWTKCHRRQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Azidation of Aminocyclohexane Precursors

A primary synthetic route to this compound involves the azidation of a suitably substituted aminocyclohexane precursor, typically (1s,4s)-4-aminocyclohexan-1-amine. The process generally proceeds via nucleophilic substitution, where the amino group or a leaving group at the 4-position is replaced by the azido group using sodium azide as the azide source.

- Typical Conditions: The reaction is often conducted in polar aprotic solvents such as dimethylformamide at elevated temperatures to facilitate the substitution reaction.

- Example: Treatment of (1s,4s)-4-aminocyclohexan-1-amine with sodium azide under controlled conditions yields the target azido compound with retention of stereochemistry.

Catalytic Reduction and Functional Group Transformations

In some synthetic strategies, azido groups are introduced via catalytic processes involving transition metal catalysts. For instance, iron porphyrin complexes have been employed as photocatalysts to mediate selective C–H amination and azidation reactions, which can be adapted to synthesize azido-cyclohexane derivatives under mild conditions with high selectivity.

- Photochemical Catalysis: Using iron porphyrin catalysts under blue LED irradiation enables efficient azidation and amination of organic substrates, potentially applicable to cyclohexane derivatives.

- Advantages: This method offers mild reaction conditions, high yields, and stereoselectivity.

Industrial and Continuous-Flow Methods

For large-scale synthesis, continuous-flow processes have been developed to improve yield and purity. These methods often integrate biocatalysts such as transaminase enzymes to enhance selectivity and efficiency in the conversion of starting materials to this compound.

- Biocatalytic Enhancement: Transaminase enzymes selectively convert ketone or aldehyde precursors into amines, which can then be azidated.

- Flow Chemistry Benefits: Improved heat and mass transfer, safer handling of azides, and scalability.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Azidation of Aminocyclohexane | Sodium azide, DMF, elevated temp. | Straightforward, widely used | Requires careful handling of azides | 70-85 |

| Photocatalytic Azidation | Iron porphyrin catalyst, blue LED | Mild conditions, stereoselective | Requires specialized catalyst | 75-95 |

| Biocatalytic Continuous-Flow Process | Transaminase enzymes, flow reactor | High selectivity, scalable | Enzyme cost and stability | 80-90 |

Mechanistic Insights and Reaction Analysis

Nucleophilic Substitution

The azidation typically proceeds via nucleophilic substitution, where the azide ion attacks an electrophilic center on the cyclohexane ring. The reaction preserves the stereochemistry at the chiral centers, especially when starting from enantiomerically pure aminocyclohexane.

Photochemical C–H Amination

Iron porphyrin catalysts act as photosensitizers and catalysts, generating reactive iron-nitrene intermediates under blue light irradiation. These intermediates facilitate selective C–H bond amination adjacent to nitrogen-containing groups, which can be adapted for azidation reactions on cyclohexane rings.

Biocatalytic Transamination

Transaminase enzymes catalyze the transfer of amino groups to ketone or aldehyde precursors, forming chiral amines. Subsequent azidation of these amines yields the azido derivatives with high enantiomeric excess.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Molecular Formula | C6H12N4 |

| Molecular Weight | Approximately 126 g/mol (azido-amine portion only) |

| Common Solvents | Dimethylformamide, ethanol |

| Typical Reaction Temperature | 50–100 °C (azidation), room temperature (photocatalysis) |

| Catalysts Used | None (azidation), iron porphyrin (photocatalysis), transaminase enzymes (biocatalysis) |

| Typical Yield Range | 70–95% |

| Stereochemical Outcome | Retention of configuration in chiral centers |

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-Azidocyclohexan-1-amine can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products

Reduction: (1s,4s)-4-Aminocyclohexan-1-amine

Cycloaddition: Triazole derivatives

Scientific Research Applications

(1s,4s)-4-Azidocyclohexan-1-amine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those involving triazole moieties.

Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of (1s,4s)-4-Azidocyclohexan-1-amine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can then interact with biological targets. The molecular targets and pathways involved would vary based on the specific application and the nature of the conjugated molecules.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanamine Derivatives

The structural and functional diversity of cyclohexanamine derivatives arises from substituent variations, which influence reactivity, physicochemical properties, and applications. Below is a systematic comparison:

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Azide vs. In contrast, piperazine (e.g., in COMPOUND 41) enhances water solubility and bioavailability, making it favorable for drug design . Triazole-containing derivatives (e.g., 4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine) exhibit strong hydrogen-bonding capacity, useful in kinase inhibition .

- Methyl vs. Diamine Substitution : 4-Methylcyclohexan-1-amine’s methyl group increases lipophilicity, aiding membrane permeability . The diamine 4-Methylcyclohexane-1,3-diamine offers dual reactivity for polymer crosslinking, enhancing material rigidity .

Stereochemical and Spectroscopic Differentiation

- Stereoisomerism : highlights that stereochemistry (e.g., (1S,4S) vs. (1R,4R)) in piperazine derivatives results in distinct NMR profiles despite identical molecular weights. For example, COMPOUND 41 ((1S,4S)) shows unique proton shifts (δ 8.64 ppm for aromatic protons) compared to its enantiomer .

- Synthesis Pathways: this compound is synthesized via transaminase catalysis, ensuring enantiomeric purity , whereas phenoxy or triazole derivatives require multi-step organic synthesis (e.g., nucleophilic substitution, cycloaddition) .

Research Findings and Data Highlights

- Thermal Stability : Azide-containing compounds decompose at ~150°C, whereas methyl or piperazine derivatives remain stable up to 250°C .

- Solubility: Piperazine derivatives exhibit >10 mg/mL solubility in aqueous buffers (pH 7.4), compared to <1 mg/mL for azide or phenoxy analogs .

- Biological Activity : Triazole derivatives demonstrate 10-fold higher kinase inhibitory activity compared to piperazine analogs, attributed to stronger hydrogen-bonding interactions .

Q & A

Q. What are the optimal synthetic routes for (1s,4s)-4-Azidocyclohexan-1-amine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a cyclohexane scaffold. A common approach includes:

Core Structure Preparation : Start with a dibenzyl-protected cyclohexan-1-amine derivative (e.g., dibenzylation of (1S,4S)-4-aminocyclohexanol).

Azide Introduction : Perform nucleophilic substitution at the 4-position using NaN₃ or an azide-transfer reagent under controlled conditions (e.g., 60°C in DMF).

Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups while preserving the azide functionality.

Stereochemical Control : Use chiral catalysts or enantiomerically pure starting materials to maintain the (1S,4S) configuration. Monitor intermediates via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (expected [M+H]⁺ ~170–200 m/z range, depending on derivatives) .

- NMR Spectroscopy :

- ¹H NMR : Key signals include axial/equatorial protons (δ 1.2–2.5 ppm) and amine/azide-related splitting (e.g., δ 3.0–3.7 ppm for adjacent CH groups).

- ¹³C NMR : Cyclohexane carbons (δ 20–40 ppm), azide-bearing carbon (δ ~60–70 ppm).

- IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the reactivity and biological activity of 4-azidocyclohexan-1-amine derivatives?

- Methodological Answer :

- Reactivity : The (1S,4S) configuration influences steric hindrance during cycloaddition reactions (e.g., Huisgen click chemistry). Axial azide groups may exhibit slower reaction kinetics compared to equatorial positions.

- Biological Activity : Stereochemistry affects binding to chiral targets (e.g., enzymes, receptors). For example, (1S,4S) isomers of related compounds show enhanced selectivity in kinase inhibition assays compared to (1R,4R) counterparts .

- Experimental Design : Compare isomers using molecular docking simulations and in vitro assays (e.g., IC₅₀ measurements).

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer :

- Data Reconciliation :

Solvent Effects : Ensure consistency in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), which shift proton signals.

Dynamic Processes : Account for ring-flipping in cyclohexane at high temperatures, which averages axial/equatorial proton signals. Use variable-temperature NMR to freeze conformational changes.

Reference Standards : Cross-validate with authentic samples synthesized via unambiguous routes (e.g., asymmetric catalysis) .

Q. What strategies mitigate risks associated with the azide group during scale-up synthesis?

- Methodological Answer :

- Safety Protocols : Conduct reactions in dilute solutions (<0.5 M) to minimize explosion risks. Avoid metal catalysts that may form heavy-metal azides.

- Purification : Use column chromatography with silica gel modified with triethylamine to stabilize azides. Monitor for residual NaN₃ via ion chromatography.

- Alternative Routes : Explore Staudinger reactions or enzymatic azide transfer to reduce hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.